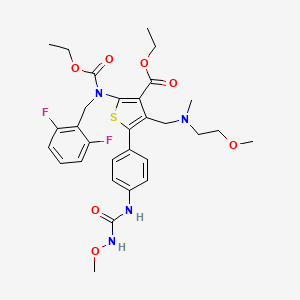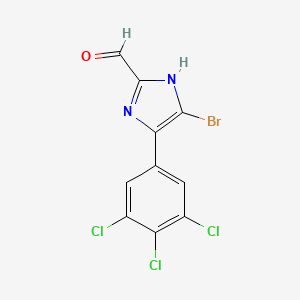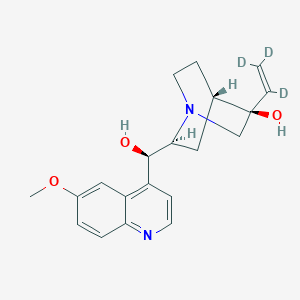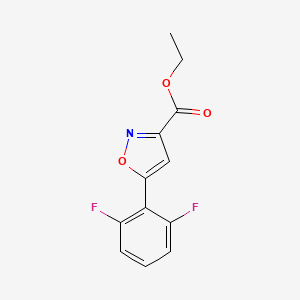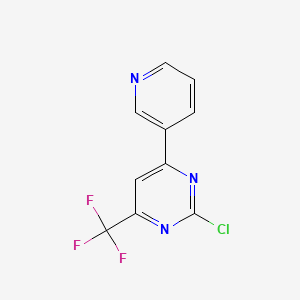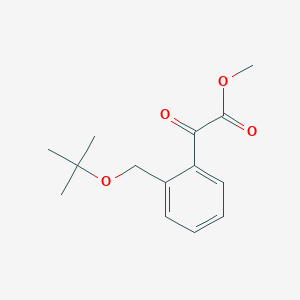
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a tert-butoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate typically involves the esterification of 2-(tert-butoxymethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester can yield 2-(tert-butoxymethyl)benzoic acid, while reduction can produce 2-(tert-butoxymethyl)benzyl alcohol.
科学的研究の応用
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The tert-butoxymethyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins.
類似化合物との比較
Similar Compounds
- Methyl 2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate
- Methyl 2-(tert-butoxycarbonylamino)phenylacetate
- Methyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate
Uniqueness
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate is unique due to the presence of the tert-butoxymethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, as it can be selectively modified to produce a wide range of derivatives.
特性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
methyl 2-[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]-2-oxoacetate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-9-10-7-5-6-8-11(10)12(15)13(16)17-4/h5-8H,9H2,1-4H3 |
InChIキー |
PXMLZMADFZEJOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCC1=CC=CC=C1C(=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


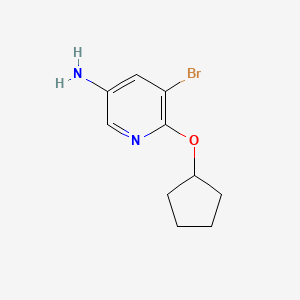
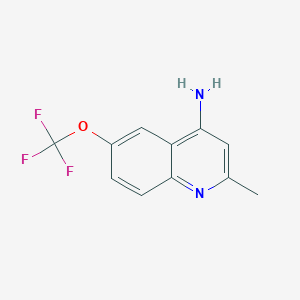

![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

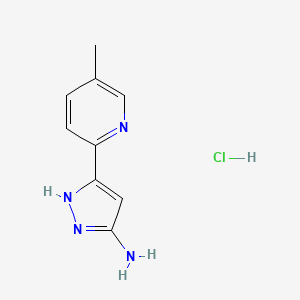
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)

